molecular formula C24H22N4O4 B2460419 N-[(4-methoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112438-02-4

N-[(4-methoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2460419
CAS No.: 1112438-02-4
M. Wt: 430.464
InChI Key: FCUNNCKLODCSNC-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that features a variety of functional groups, including a brominated indole, a sulfonyl group, and a fluorobenzyl piperidine carboxamide

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the indole derivative, followed by the introduction of the bromine atom. The sulfonyl group is then added, and the final step involves the coupling of the fluorobenzyl piperidine carboxamide moiety. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a role in binding to the active site of an enzyme, while the indole and piperidine moieties may interact with other parts of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other indole derivatives, sulfonyl-containing molecules, and fluorobenzyl piperidine carboxamides. What sets N-[(4-methoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide apart is its unique combination of these functional groups, which may confer specific properties and applications not found in other compounds. Examples of similar compounds include:

  • 5-bromo-1,3-indandione
  • 5-bromo-2,3-dihydro-1H-indene-1,3-dione

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-16-3-7-18(8-4-16)23-26-24(32-27-23)19-9-12-22(30)28(14-19)15-21(29)25-13-17-5-10-20(31-2)11-6-17/h3-12,14H,13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUNNCKLODCSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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